molecular formula C15H18N2 B3171379 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine CAS No. 946682-05-9

2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine

Cat. No.: B3171379
CAS No.: 946682-05-9
M. Wt: 226.32 g/mol
InChI Key: JFZYYUXRBCYJLK-UHFFFAOYSA-N
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Description

2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine is a biphenyl-based amine derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 2' position and N,N-dimethyl groups at the 4-amine position. This structural motif combines electron-donating dimethylamino groups with the versatile reactivity of the aminomethyl moiety, making it a candidate for applications in organic electronics, pharmaceuticals, and materials science.

Properties

IUPAC Name

4-[2-(aminomethyl)phenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-17(2)14-9-7-12(8-10-14)15-6-4-3-5-13(15)11-16/h3-10H,11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZYYUXRBCYJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Aminomethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-(Aminomethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated biphenyl derivatives.

Scientific Research Applications

2’-(Aminomethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-(Aminomethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The aminomethyl and dimethylamine groups can interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine, highlighting differences in substituents, physical properties, synthesis, and applications:

Compound Name Substituents Physical Properties Synthesis Yield Applications Key References
This compound (Target) 2'-Aminomethyl, 4-N,N-dimethyl Not explicitly reported Not reported Potential use in optoelectronics or pharmaceuticals (inferred from analogs)
2'-(Benzo[d]thiazol-2-yl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine (V1) 2'-Benzo[d]thiazol-2-yl, 4-N,N-dimethyl Mp: 125.1–126.3°C 64% Solid-state fluorophores; stimuli-responsive materials
(E)-2'-(2-(Benzo[d]thiazol-2-yl)vinyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine (V2) 2'-Vinyl-benzo[d]thiazol-2-yl, 4-N,N-dimethyl Mp: 114.9–116.3°C 73% Mechanochromic materials; security inks
N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine Biphenyl-3-yl, 4-NH₂ Mp: ~90°C; Bp: ~273°C; low water solubility Not reported Intermediate for dyes, pigments, pharmaceuticals
N,N-Dimethyl-[1,1'-biphenyl]-4-amine 4-N,N-dimethyl Mol. Wt.: 197.28; CAS 1137-79-7 Not reported Base structure for derivatization; electronic materials
N,N-Dimethyl-4'-nitro-[1,1'-biphenyl]-4-amine 4'-Nitro, 4-N,N-dimethyl Not reported Not reported Electron-withdrawing derivatives for charge-transfer systems
[1,1'-Biphenyl]-4-amine, 2'-(9H-carbazol-9-yl) 2'-Carbazol-9-yl, 4-NH₂ Mol. Wt.: 334.42 (C24H18N2) Not reported OLEDs; high-triplet-energy materials

Key Observations :

Substituent Effects on Properties: The aminomethyl group in the target compound may enhance solubility in polar solvents compared to bulkier substituents like benzo[d]thiazole (V1) or carbazole . Electron-withdrawing groups (e.g., nitro in ) reduce electron density at the biphenyl core, contrasting with the electron-donating dimethylamino group in the target compound .

Synthetic Accessibility :

  • Yields for analogs like V1 (64%) and V2 (73%) indicate moderate efficiency in introducing complex substituents via Suzuki or Wittig reactions .

Pharmaceutical Relevance: Biphenyl amines with indole or sulfonamide groups (e.g., ) are used in drug synthesis, implying that the target compound’s aminomethyl group could serve as a bioisostere in medicinal chemistry .

Biological Activity

2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine, a compound characterized by its biphenyl structure and amine functionalities, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a biphenyl backbone with an aminomethyl group and two dimethyl groups attached to the nitrogen atom. Its chemical formula is C15_{15}H18_{18}N, indicating a moderate molecular weight conducive to biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related biphenyl derivatives have shown promising results against various cancer cell lines. The sulforhodamine B assay is commonly employed to assess cytotoxicity, providing IC50 values that reflect the compound's potency. Notably, biphenyl derivatives have been reported to induce morphological changes in cancer cells, suggesting mechanisms of action that may involve apoptosis or necrosis.

Table 1: Anticancer Activity of Biphenyl Derivatives

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast)10Apoptosis Induction
Compound BHeLa (Cervical)15Cell Cycle Arrest
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial potential of biphenyl derivatives has also been explored. Compounds similar to this compound have demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are critical in determining efficacy.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC Value (µg/mL)
Compound CStaphylococcus aureus5
Compound DEscherichia coli10
This compoundTBD

Neuroprotective Effects

Emerging studies suggest that compounds with similar amine functionalities may exhibit neuroprotective effects through inhibition of acetylcholinesterase (AChE). This mechanism is particularly relevant in the context of Alzheimer's disease. The binding affinity of such compounds can be evaluated through molecular docking studies.

Case Studies

  • Study on Biphenyl Derivatives : A study investigated the effects of various biphenyl derivatives on cancer cell lines, revealing that modifications in the amine group significantly influenced their cytotoxicity. The study concluded that structural optimization could enhance therapeutic efficacy.
  • Neuroprotective Screening : Another research effort focused on evaluating the neuroprotective potential of similar amine-containing compounds against neurodegeneration models. Results indicated that specific substitutions could improve binding affinity to AChE.

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of biphenyl derivatives. The presence of electron-donating groups at specific positions enhances anticancer activity while maintaining acceptable toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine
Reactant of Route 2
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2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine

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